Unii-3wgi8foo62

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

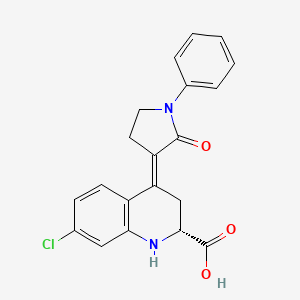

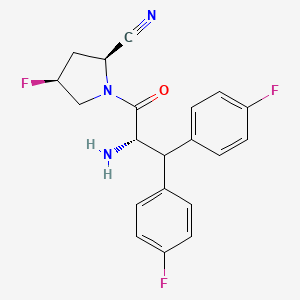

GW468816 is a small molecule drug that functions as a glycine receptor antagonist. It was primarily investigated for its potential use in aiding smoking cessation by delaying the time to relapse in individuals who have recently quit smoking . The compound was undergoing phase II clinical trials and has shown promise in preclinical studies .

Chemical Reactions Analysis

GW468816, as a glycine receptor antagonist, is likely to undergo various chemical reactions typical of heterocyclic compounds. These reactions may include:

Oxidation: The compound may undergo oxidation reactions, especially at the nitrogen or oxygen-containing functional groups.

Reduction: Reduction reactions could occur at the carbonyl or nitro groups if present.

Substitution: Nucleophilic or electrophilic substitution reactions may take place, particularly at the aromatic rings.

Hydrolysis: The compound may be susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of ester or amide bonds.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for hydrolysis. The major products formed from these reactions would depend on the specific functional groups present in the compound.

Scientific Research Applications

GW468816 has been primarily investigated for its potential in aiding smoking cessation. It functions by antagonizing the glycine receptor, which plays a role in the central nervous system’s response to nicotine . This mechanism makes it a valuable tool in studying the neurochemical pathways involved in addiction and relapse.

In addition to its primary application, GW468816 may also be used in research related to:

Neuropharmacology: Understanding the role of glycine receptors in various neurological disorders.

Behavioral Science: Investigating the behavioral effects of glycine receptor antagonism.

Drug Development: Serving as a lead compound for developing new therapeutics targeting glycine receptors.

Mechanism of Action

GW468816 exerts its effects by antagonizing the glycine receptor, specifically the glycine receptor subunit alpha-1 . Glycine receptors are inhibitory neurotransmitter receptors that increase chloride conductance when activated, leading to hyperpolarization and inhibition of neuronal firing . By blocking these receptors, GW468816 reduces the inhibitory effects of glycine, which may help in preventing relapse in individuals who have recently quit smoking .

Comparison with Similar Compounds

GW468816 is unique in its specific antagonism of the glycine receptor. Similar compounds include other glycine receptor antagonists such as:

GV196771: Another glycine receptor antagonist studied for its potential in treating neurological disorders.

Compared to these compounds, GW468816 has shown distinct pharmacokinetic properties and efficacy in clinical trials for smoking cessation .

Properties

CAS No. |

476689-77-7 |

|---|---|

Molecular Formula |

C20H17ClN2O3 |

Molecular Weight |

368.8 g/mol |

IUPAC Name |

(2R,4E)-7-chloro-4-(2-oxo-1-phenylpyrrolidin-3-ylidene)-2,3-dihydro-1H-quinoline-2-carboxylic acid |

InChI |

InChI=1S/C20H17ClN2O3/c21-12-6-7-14-16(11-18(20(25)26)22-17(14)10-12)15-8-9-23(19(15)24)13-4-2-1-3-5-13/h1-7,10,18,22H,8-9,11H2,(H,25,26)/b16-15+/t18-/m1/s1 |

InChI Key |

XDKRVNKVAKCFGW-WXWBBQJKSA-N |

SMILES |

C1CN(C(=O)C1=C2CC(NC3=C2C=CC(=C3)Cl)C(=O)O)C4=CC=CC=C4 |

Isomeric SMILES |

C\1CN(C(=O)/C1=C/2\C[C@@H](NC3=C2C=CC(=C3)Cl)C(=O)O)C4=CC=CC=C4 |

Canonical SMILES |

C1CN(C(=O)C1=C2CC(NC3=C2C=CC(=C3)Cl)C(=O)O)C4=CC=CC=C4 |

Key on ui other cas no. |

476689-77-7 |

Synonyms |

GW 468816 GW-468816 GW468816 |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![16,16-Diethoxy-15,15-dimethyl-2-azoniatetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene](/img/structure/B1243213.png)

![3,3'-[(6Z,11Z,15Z,20Z)-3,4,13,14,23,24-hexaethyl-8,19-dimethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropan-1-ol](/img/structure/B1243216.png)